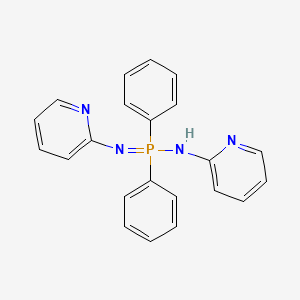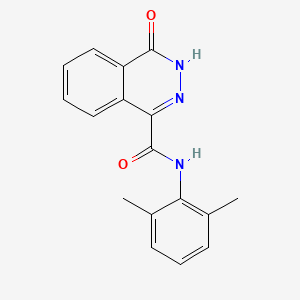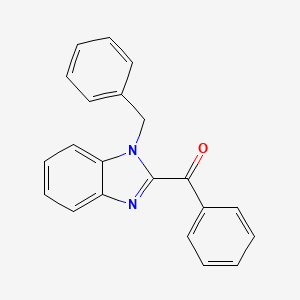![molecular formula C20H18N4O2S2 B11489339 Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate](/img/structure/B11489339.png)
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the sulfanyl and ester groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 11-Methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : Another complex heterocyclic compound with potential biological activities .
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
Methyl 2-[(5-phenyl-8,9,10,11-tetrahydro1
Propiedades
Fórmula molecular |
C20H18N4O2S2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
methyl 2-[(7-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H18N4O2S2/c1-26-15(25)11-27-20-23-22-18-16-13-9-5-6-10-14(13)28-19(16)21-17(24(18)20)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Clave InChI |
SKNXTBQSNYZDFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11489265.png)
![1,3,6-trimethyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489277.png)
![2-Methyl-4-{5-[(4-methyl-2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11489283.png)
![1,3,6-trimethyl-7-phenyl-8-(propan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489284.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11489288.png)

![2-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11489313.png)

![[5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11489327.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}benzamide](/img/structure/B11489333.png)
![8-(2-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489347.png)
![3-acetamido-N-[2-(4-methoxyphenoxy)ethyl]adamantane-1-carboxamide](/img/structure/B11489356.png)


